

# **Investigational studies of HIV-IN-11**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HIV-IN-11 |           |
| Cat. No.:            | B1674083  | Get Quote |

An In-Depth Technical Guide to the Investigational Agent MK-8527, the Focus of the EXPrESSIVE-11 Trial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational HIV-1 drug MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI). The information presented is based on available preclinical and clinical data, with a focus on the pivotal Phase 3 clinical trial, EXPrESSIVE-11 (MK-8527-011), which is likely the basis for the query "HIV-IN-11".

## **Introduction to MK-8527**

MK-8527 is a next-generation deoxyadenosine analog under development by Merck for oncemonthly oral pre-exposure prophylaxis (PrEP) of HIV-1 infection.[1][2][3] As an NRTTI, it represents a new class of antiretroviral drugs with a distinct mechanism of action compared to traditional nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[2][4] Its favorable pharmacokinetic profile, characterized by a long intracellular half-life of its active metabolite, supports the potential for extended-duration dosing, which could significantly improve adherence and convenience for individuals at risk of HIV-1 acquisition.[2][5]

### **Mechanism of Action**

MK-8527 exerts its antiviral activity through a multi-faceted inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1][2][5] The process begins with the intracellular phosphorylation of



MK-8527 to its pharmacologically active triphosphate form, MK-8527-TP.[5][6][7] MK-8527-TP then interferes with the reverse transcription process via several mechanisms:

- Inhibition of Translocation: The primary mechanism involves the inhibition of the RT's translocation along the viral RNA template. This action effectively stalls the DNA synthesis process.[5][6][7]
- Immediate and Delayed Chain Termination: MK-8527-TP can act as both an immediate and a delayed chain terminator. This dual action further ensures the cessation of viral DNA elongation.[5][6][7]

This multi-pronged approach to inhibiting reverse transcription contributes to the potent anti-HIV-1 activity of MK-8527.

## **Quantitative Data**

The following tables summarize the available quantitative data for MK-8527 from preclinical and early-phase clinical studies.

Table 1: In Vitro Anti-HIV-1 Activity

| Parameter                            | Cell Type   | Value                             | Reference |
|--------------------------------------|-------------|-----------------------------------|-----------|
| IC50                                 | Human PBMCs | 0.21 nM                           | [5][6][7] |
| Intracellular MK-8527-<br>TP at IC50 | Human PBMCs | 0.0092 pmol/10 <sup>6</sup> cells | [5][7]    |

## **Table 2: Preclinical Pharmacokinetics of MK-8527**



| Species       | Route | Bioavailability | Key Findings                                          | Reference |
|---------------|-------|-----------------|-------------------------------------------------------|-----------|
| Rat           | Oral  | 57%             | Low-to-moderate clearance and volume of distribution. | [5][6]    |
| Rhesus Monkey | Oral  | 100%            | Low-to-moderate clearance and volume of distribution. | [5][6]    |

## Table 3: Preclinical Pharmacokinetics of MK-8527-TP

| Species       | Route of MK-<br>8527 Admin | Dose of MK-<br>8527 | Intracellular<br>Half-life in<br>PBMCs | Reference |
|---------------|----------------------------|---------------------|----------------------------------------|-----------|
| Rhesus Monkey | Oral                       | 50 mg/kg            | ~48 hours                              | [5][7]    |

# Table 4: Phase 1 Pharmacokinetics of MK-8527 in Adults Without HIV (Multiple Once-Weekly Doses)



| Parameter                                                                                                          | Value           | Reference |
|--------------------------------------------------------------------------------------------------------------------|-----------------|-----------|
| Plasma MK-8527 Tmax                                                                                                | 0.5 - 1 hour    | [8][9]    |
| Plasma MK-8527 t <sub>1</sub> / <sub>2</sub>                                                                       | 24 - 81 hours   | [8][9]    |
| Intracellular MK-8527-TP T <sub>max</sub> (Day 15)                                                                 | 10 - 24 hours   | [8][9]    |
| Intracellular MK-8527-TP<br>Apparent t <sub>1</sub> / <sub>2</sub>                                                 | 216 - 291 hours | [8][9]    |
| Intracellular MK-8527-TP<br>Accumulation Ratio (Day<br>15/Day 1 for C <sub>max</sub> and<br>AUC <sub>0-168</sub> ) | 1.1 - 1.6       | [8][9]    |
| Intracellular MK-8527-TP<br>Accumulation Ratio (Day<br>15/Day 1 for C <sub>168</sub> )                             | 1.2 - 2.4       | [8][9]    |

# **Experimental Protocols**

Detailed methodologies for key studies involving MK-8527 are outlined below.

## **In Vitro Antiviral Activity Assay**

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of MK-8527 against HIV-1 in human peripheral blood mononuclear cells (PBMCs).

#### Methodology:

- Isolate PBMCs from healthy human donors.
- Stimulate the PBMCs with phytohemagglutinin (PHA) for 72 hours.
- Culture the stimulated PBMCs and plate them.
- Expose the cells to a range of concentrations of MK-8527.



- Infect the cells with a laboratory-adapted strain of HIV-1.
- After a defined incubation period, quantify the extent of viral replication. This is often done
  using methods such as measuring p24 antigen levels in the culture supernatant or using a
  reporter virus (e.g., GFP-expressing).
- Calculate the IC<sub>50</sub> value by performing a nonlinear 4-parameter curve fit of the doseresponse data.[6]

## **Phase 1 Clinical Trial (Safety and Pharmacokinetics)**

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of MK-8527 in adults without HIV.

#### Study Design:

- Randomized, placebo-controlled, double-blind, ascending dose studies.
- Participants are assigned to panels and receive either a single oral dose of MK-8527 (ranging from 0.5 mg to 200 mg) or a placebo.[8][9]
- Another cohort receives multiple once-weekly oral doses of MK-8527 (ranging from 5 mg to 40 mg) or a placebo.[8][9]
- The effect of a high-fat meal on the pharmacokinetics of a 25 mg dose is also assessed.[8][9]

#### Assessments:

- Safety and Tolerability: Monitored through the recording of adverse events (AEs), vital signs, physical examinations, laboratory safety tests (including complete blood count with differential), and 12-lead electrocardiograms (ECGs).[8]
- Pharmacokinetics:
  - Serial blood samples are collected at predefined time points post-dose.[8][10]
  - Plasma is analyzed for concentrations of MK-8527.[8][10]



- PBMCs are isolated to determine the intracellular concentrations of the active metabolite,
   MK-8527-TP.[8][10]
- Pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life (t<sub>1</sub>/<sub>2</sub>) are calculated.[8]
   [9][10]

## Phase 3 Clinical Trial: EXPrESSIVE-11 (MK-8527-011)

Objective: To evaluate the efficacy and safety of once-monthly oral MK-8527 for HIV-1 pre-exposure prophylaxis.[1][11][12][13]

#### Study Design:

- A Phase 3, randomized, active-controlled, double-blind clinical trial.[1][11][14]
- Approximately 4,390 participants are planned to be enrolled.[1][3][11]
- Participants are randomized to one of two treatment arms:
  - Investigational Arm: Once-monthly oral MK-8527 (11 mg) and a daily placebo.[1][12]
  - Active Comparator Arm: Daily oral emtricitabine/tenofovir disoproxil fumarate (FTC/TDF)
     and a once-monthly placebo.[1][11][12]
- The study duration is up to approximately two years, followed by a 28-day open-label period with daily FTC/TDF.[12]

#### **Primary Endpoints:**

- To evaluate the efficacy of MK-8527 compared to daily FTC/TDF as assessed by the incidence rate of adjudicated HIV-1 infections.[1][11]
- To assess the safety and tolerability of MK-8527.[1][11][13]

# Visualizations Mechanism of Action of MK-8527





Click to download full resolution via product page

Caption: Mechanism of action of MK-8527 in inhibiting HIV-1 reverse transcription.

## EXPrESSIVE-11 (MK-8527-011) Trial Workflow





Click to download full resolution via product page

Caption: Workflow of the EXPrESSIVE-11 (MK-8527-011) Phase 3 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. merck.com [merck.com]
- 2. eatg.org [eatg.org]
- 3. prepwatch.org [prepwatch.org]
- 4. Once-monthly oral PrEP moves into late-stage trials | aidsmap [aidsmap.com]
- 5. MK-8527 is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. MK-8527 is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of MK-8527 in Adults Without HIV PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Pharmacokinetics of MK-8527 in Adults Without HIV PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. uclahealth.org [uclahealth.org]
- 14. merckclinicaltrials.com [merckclinicaltrials.com]
- To cite this document: BenchChem. [Investigational studies of HIV-IN-11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674083#investigational-studies-of-hiv-in-11]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com